

# Application Note: Quantification of N1,N12-Diacetylspermine in Human Urine

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## Compound of Interest

Compound Name: *N1,N12-Diacetylspermine*

Cat. No.: *B1198396*

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## Introduction

**N1,N12-diacetylspermine** (DAS) is a polyamine that has garnered significant attention as a promising biomarker for various pathological conditions, most notably in the context of cancer. [1][2][3] Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolic pathways are often dysregulated in neoplastic tissues.[3] Consequently, aberrant levels of polyamines and their acetylated derivatives, such as DAS, can be detected in biological fluids, including urine. Urinary DAS is a minor component of the total polyamine content in healthy individuals but can be significantly elevated in patients with various malignancies, including colorectal, breast, and pancreatic cancers.[2][3] Its non-invasive detection in urine makes it an attractive candidate for early cancer screening and monitoring therapeutic responses.[2]

This application note provides detailed protocols for the accurate and sensitive measurement of **N1,N12-diacetylspermine** in human urine samples using two primary analytical methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

## Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the described methods for the determination of **N1,N12-diacetylspermine** in urine.

Parameter	LC-MS/MS	Competitive ELISA	Reference
Limit of Detection (LOD)	0.0375 ng/mL	4.53 nM/assay	<a href="#">[1]</a> <a href="#">[4]</a>
Linear Range	0.0375 - 750 ng/mL	6.25 - 200 nM	<a href="#">[1]</a>
Precision (CV%)	< 15%	Within-run: 4.87% - 5.20% Between-run: 7.53% - 9.46%	<a href="#">[1]</a> <a href="#">[4]</a>
Accuracy/Recovery	< 15% error	96.3% - 108%	<a href="#">[1]</a> <a href="#">[4]</a>
Internal Standard	Stable isotope-labeled N1,N12-diacetylspermine	Not applicable	<a href="#">[1]</a>

## Experimental Protocols

### Urine Sample Collection and Preparation

Proper sample handling is crucial for accurate quantification of **N1,N12-diacetylspermine**.

#### Materials:

- Sterile urine collection containers
- Centrifuge
- Micropipettes and sterile tips
- -80°C freezer for long-term storage

#### Protocol:

- Collect mid-stream urine samples in sterile containers.
- For immediate analysis, proceed to the specific assay protocol.

- For storage, centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a clean, labeled polypropylene tube.
- Store the urine supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.

## Method 1: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of **N1,N12-diacetylspermine**.

### Materials:

- Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)
- C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)
- **N1,N12-diacetylspermine** analytical standard
- Stable isotope-labeled **N1,N12-diacetylspermine** (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 0.22  $\mu$ m syringe filters

### Protocol:

#### a. Sample Preparation:

- Thaw frozen urine samples on ice.
- Vortex the samples to ensure homogeneity.

- Dilute the urine sample 1:10 with ultrapure water.
- Spike the diluted sample with the internal standard to a final concentration of 50 ng/mL.
- Filter the sample through a 0.22  $\mu$ m syringe filter into an autosampler vial.

b. LC-MS/MS Analysis:

- Chromatographic Conditions:
  - Column: C18 reverse-phase column
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ L
  - Gradient:
    - 0-1 min: 5% B
    - 1-5 min: 5% to 95% B
    - 5-7 min: 95% B
    - 7-7.1 min: 95% to 5% B
    - 7.1-10 min: 5% B
- Mass Spectrometer Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Multiple Reaction Monitoring (MRM) Transitions:

- **N1,N12-diacetylspermine**: Precursor ion (Q1) m/z 287.2 -> Product ions (Q3) m/z 100.1, 72.1[5]
- Internal Standard (e.g., D8-**N1,N12-diacetylspermine**): Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z 104.1
  - Optimize collision energy and other source parameters for your specific instrument.

c. Data Analysis:

- Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
- Quantify the **N1,N12-diacetylspermine** concentration in the urine samples by interpolating their peak area ratios from the standard curve.

## Method 2: Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method provides a high-throughput and sensitive immunoassay for the quantification of urinary **N1,N12-diacetylspermine**.

Materials:

- Commercially available **N1,N12-diacetylspermine** ELISA kit (or individual reagents listed below)
- Microplate pre-coated with anti-**N1,N12-diacetylspermine** antibody
- **N1,N12-diacetylspermine** standard
- HRP-conjugated **N1,N12-diacetylspermine**
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Assay Diluent (e.g., PBS with 1% BSA)
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution[6]

- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)[6]
- Microplate reader capable of measuring absorbance at 450 nm

Protocol:

a. Reagent Preparation:

- Prepare a serial dilution of the **N1,N12-diacetylspermine** standard in Assay Diluent to create a standard curve (e.g., 200, 100, 50, 25, 12.5, 6.25 nM).
- Dilute the urine samples at least 1:4 with Assay Diluent.

b. ELISA Procedure:

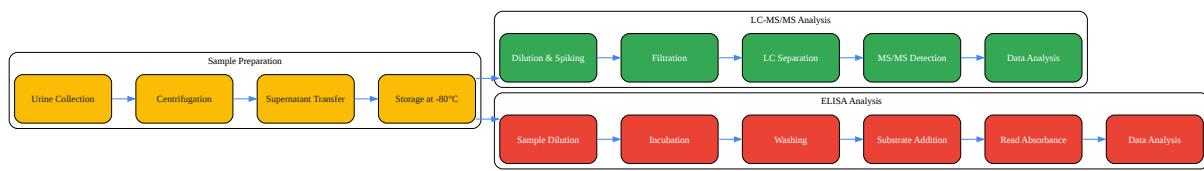
- Add 50 µL of the standards and diluted urine samples to the appropriate wells of the microplate.
- Add 50 µL of HRP-conjugated **N1,N12-diacetylspermine** to each well.
- Incubate the plate for 1 hour at room temperature on a shaker.
- Wash the plate three times with 300 µL of Wash Buffer per well.
- Add 100 µL of TMB Substrate Solution to each well.[6]
- Incubate the plate for 15-30 minutes at room temperature in the dark.
- Add 100 µL of Stop Solution to each well to stop the reaction.[6]

c. Data Analysis:

- Measure the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values against the concentration of the standards. The absorbance will be inversely proportional to the concentration of **N1,N12-diacetylspermine**.

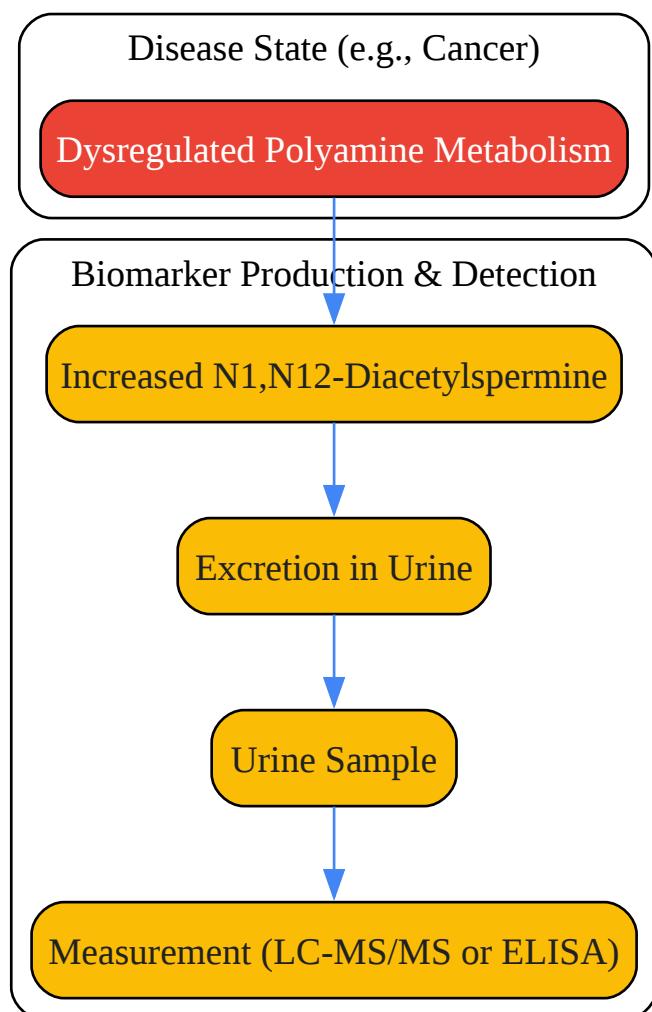
- Calculate the **N1,N12-diacetylspermine** concentration in the urine samples from the standard curve.

## Visualizations



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Caption: Experimental workflow for measuring urinary **N1,N12-diacetylspermine**.



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